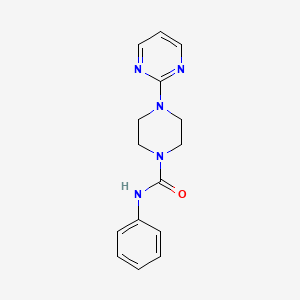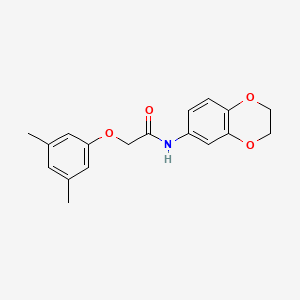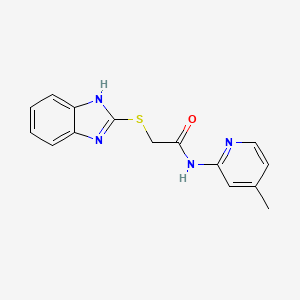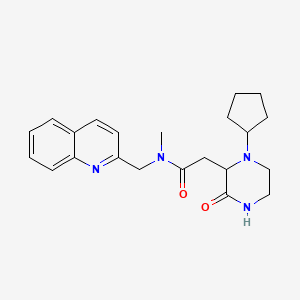![molecular formula C16H23N5 B5637048 5,7-dimethyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5637048.png)
5,7-dimethyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-4-amines involves various strategies, including the reaction of substituted cyanopyridine derivatives under specific conditions. For instance, a series involving similar structural frameworks was synthesized by reacting cyanopyridine derivatives with formamide and other agents, yielding compounds characterized by IR, 1H NMR, and mass spectral data, showcasing their mild to moderate antibacterial and antioxidant activities (Maheswaran et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds shows significant variation based on substitutions and functional groups. The crystal structure of a closely related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, revealed molecules forming inversion dimers via pairs of N—H⋯N hydrogen bonds, further packed into layers by π-stacking interactions (Repich et al., 2017). This illustrates the importance of hydrogen bonding and π-stacking in the molecular organization.
Chemical Reactions and Properties
Pyrido[2,3-d]pyrimidin-4-amines undergo various chemical reactions, including cyclocondensations and rearrangements, leading to the formation of diverse heterocyclic systems. For example, the facile synthesis of 2-(2-arylpyrrolidin-1-yl)pyrimidines via acid-catalyzed reactions represents the chemical versatility of pyrimidine derivatives in forming new compounds with moderate to good yields (Gazizov et al., 2015).
Physical Properties Analysis
The physical properties of pyrido[2,3-d]pyrimidin-4-amines, such as solubility, melting point, and crystal structure, are crucial for their application in chemical syntheses and pharmaceutical formulations. However, specific data on the physical properties of "5,7-dimethyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine" are not directly provided but can be inferred from related compounds, emphasizing the need for targeted experimental studies.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of pyrido[2,3-d]pyrimidin-4-amines, are influenced by their molecular structure. The reactivity patterns, such as electrophilic and nucleophilic sites, enable the synthesis of novel derivatives with potential biological activities. The synthesis and characterization of related compounds provide insights into the chemical behavior of this class of compounds (Kim et al., 1985).
作用機序
The mechanism of action of pyrido[2,3-d]pyrimidines can vary depending on the specific compound and its biological target. For instance, some pyrido[2,3-d]pyrimidines have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
将来の方向性
特性
IUPAC Name |
5,7-dimethyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5/c1-11-9-12(2)20-16-14(11)15(18-10-19-16)17-7-6-13-5-4-8-21(13)3/h9-10,13H,4-8H2,1-3H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMSNBCUNVKBGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NC=N2)NCCC3CCCN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-N-[2-(1-methylpyrrolidin-2-YL)ethyl]pyrido[2,3-D]pyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5636978.png)
![(1-{[methyl(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)amino]methyl}cyclopentyl)methanol](/img/structure/B5636986.png)

![N~1~-(2-furylmethyl)-N~4~-[3-(2-furyl)phenyl]piperidine-1,4-dicarboxamide](/img/structure/B5636997.png)
![7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5636998.png)

![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(3-thienylcarbonyl)piperidine](/img/structure/B5637007.png)

![8-[3-(2-furyl)benzyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5637021.png)
![2-anilino-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrimidine-5-carboxamide](/img/structure/B5637028.png)

![(3S*,4S*)-4-cyclopropyl-1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5637036.png)
![4-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5637046.png)
